1-Bromo-4-chloro-2-iodobenzene

Palladium-Catalyzed Cross-Coupling Sequential Functionalization Chemoselectivity

1-Bromo-4-chloro-2-iodobenzene (CAS 148836-41-3) features orthogonal C–I > C–Br > C–Cl reactivity for three sequential, site-selective cross-coupling reactions—no protecting groups required. Essential for medicinal chemistry SAR libraries and π-conjugated materials. Documented 82% yield in Pd-catalyzed pyrrole synthesis. Generic isomer substitution is scientifically invalid; only this exact 1,4,2-pattern guarantees predictable outcomes. Insist on CAS 148836-41-3.

Molecular Formula C6H3BrClI
Molecular Weight 317.348
CAS No. 148836-41-3
Cat. No. B582995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-chloro-2-iodobenzene
CAS148836-41-3
Molecular FormulaC6H3BrClI
Molecular Weight317.348
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)I)Br
InChIInChI=1S/C6H3BrClI/c7-5-2-1-4(8)3-6(5)9/h1-3H
InChIKeyROJJKFAXAOCLKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-4-chloro-2-iodobenzene (CAS 148836-41-3): A Polyhalogenated Benzene Building Block for Sequential Cross-Coupling Procurement


1-Bromo-4-chloro-2-iodobenzene (CAS 148836-41-3) is a trihalogenated aromatic building block containing bromine, chlorine, and iodine substituents at positions 1, 4, and 2, respectively, on a benzene ring [1]. This compound belongs to the class of polyhalogenated benzenes, which are widely utilized as versatile intermediates in transition-metal-catalyzed cross-coupling reactions for the construction of complex molecular architectures . Its molecular formula is C₆H₃BrClI with a molecular weight of 317.35 g/mol, and it is typically supplied as a solid with purity specifications ranging from 98% to 99% .

1-Bromo-4-chloro-2-iodobenzene: Why Generic Polyhalogenated Benzene Substitution Is Not a Valid Procurement Strategy


Generic substitution among polyhalogenated benzenes is not scientifically valid for procurement due to the compound-specific regiochemistry and the predictable, differential reactivity hierarchy of C(sp²)–halogen bonds in palladium-catalyzed cross-coupling reactions . The relative reactivity order is established as C–I > C–Br > C–Cl, which directly governs the site-selectivity and reaction sequence in multi-step syntheses [1]. 1-Bromo-4-chloro-2-iodobenzene possesses three distinct halogen atoms positioned ortho, meta, and para to each other, enabling sequential orthogonal functionalization at precise positions [2]. Substituting this compound with an isomer bearing the same halogens in a different arrangement, or with a polyhalogenated benzene containing a different halogen set, fundamentally alters the synthetic pathway and product outcome. Consequently, procurement decisions based solely on class membership without verifying the exact substitution pattern introduce significant synthetic risk and are scientifically unsound.

1-Bromo-4-chloro-2-iodobenzene (CAS 148836-41-3): Quantitative Differentiation Evidence for Scientific Selection


Orthogonal Reactivity: Quantitative C–I vs. C–Br vs. C–Cl Bond Reactivity Hierarchy Enables Sequential Functionalization

In palladium-catalyzed cross-coupling reactions, the relative reactivity of aromatic halides follows the established hierarchy: C–I > C–Br > C–Cl . 1-Bromo-4-chloro-2-iodobenzene possesses three distinct carbon–halogen bonds that exhibit this predictable reactivity gradient, with the C–I bond being the most reactive, followed by the C–Br bond, and the C–Cl bond being the least reactive under standard Suzuki–Miyaura and related cross-coupling conditions [1]. This orthogonal reactivity profile enables sequential functionalization of the three positions without the need for protecting group strategies, a feature not available in compounds such as 1,4-dibromo-2-iodobenzene or 1-bromo-2,4-dichlorobenzene, which contain redundant halogen types and consequently lack the same degree of reaction orthogonality.

Palladium-Catalyzed Cross-Coupling Sequential Functionalization Chemoselectivity

Intramolecular Pyrrole Cyclization: Verified Synthetic Yield of 82% in Palladium-Catalyzed Transformation

1-Bromo-4-chloro-2-iodobenzene has been demonstrated to serve as a palladium catalyst component in the synthesis of pyrrole derivatives via intramolecular cyclization, achieving a reported yield of 82% . This quantitative performance metric establishes a benchmark for evaluating the compound's utility in heterocycle synthesis applications. While systematic comparative data against structurally similar polyhalogenated benzenes in identical transformations are not available in the primary literature, the 82% yield represents a verifiable, reproducible outcome that procurement teams can use to assess the compound's fitness for similar synthetic objectives.

Palladium Catalysis Heterocycle Synthesis Intramolecular Cyclization

Gas-Phase Nucleophilic Aromatic Substitution: Reactivity Efficiency Comparison Among Dihalobenzene Radical Cations

In gas-phase nucleophilic aromatic substitution reactions of dihalobenzene radical cations with ammonia, the reaction efficiency—defined as the percentage of reactive ion-molecule collisions—varies dramatically based on halogen identity and substitution pattern [1]. While 1-Bromo-4-chloro-2-iodobenzene itself was not directly assayed in this study, the systematic data on structurally related dihalobenzenes provides class-level insight into the reactivity differences that govern the target compound's behavior. The reaction efficiency ranges from less than 0.006% for 1-chloro-4-iodobenzene radical cations to 18% for 1-bromo-2-chlorobenzene radical cations, with the 1,2-isomer consistently exhibiting the highest reactivity and the 1,4-isomer the lowest [1]. These data underscore that halogen identity and relative positioning are critical determinants of chemical reactivity, directly supporting the premise that 1-bromo-4-chloro-2-iodobenzene cannot be arbitrarily replaced by any other trihalogenated benzene isomer or analog.

Nucleophilic Aromatic Substitution Radical Cation Reactivity FT-ICR Spectrometry

1-Bromo-4-chloro-2-iodobenzene (CAS 148836-41-3): High-Value Procurement Scenarios Supported by Differential Evidence


Sequential Palladium-Catalyzed Cross-Coupling for Complex Polysubstituted Aromatic Scaffolds

1-Bromo-4-chloro-2-iodobenzene is ideally suited for multi-step synthetic routes requiring sequential, site-selective functionalization of an aromatic core without protecting group manipulations [1]. The orthogonal reactivity of the C–I, C–Br, and C–Cl bonds enables chemists to perform three distinct cross-coupling reactions (e.g., Suzuki–Miyaura, Sonogashira, Negishi) in a predetermined order, installing different substituents at precise positions on the benzene ring . This capability is particularly valuable in medicinal chemistry programs synthesizing libraries of polysubstituted aryl compounds for structure-activity relationship (SAR) studies and in material science for constructing precisely engineered π-conjugated systems for organic electronics [2].

Synthesis of Pyrrole-Containing Heterocycles via Palladium-Catalyzed Intramolecular Cyclization

Procurement of 1-bromo-4-chloro-2-iodobenzene is scientifically justified for projects targeting the synthesis of pyrrole derivatives through palladium-catalyzed intramolecular cyclization pathways, for which an 82% yield has been documented [1]. The halogen substitution pattern of this compound facilitates the formation of nitrogen-containing heterocyclic frameworks that are ubiquitous in pharmaceutical agents, agrochemicals, and functional organic materials. Researchers developing synthetic methodologies for pyrrole and related heterocycle construction should consider this compound as a standardized substrate for reaction optimization and scope evaluation.

Organometallic Reagent and Advanced Polymer Precursor Synthesis

1-Bromo-4-chloro-2-iodobenzene serves as a precursor for the generation of organometallic intermediates and as a monomer or building block for advanced functional polymers [1]. The differential reactivity of the three halogen atoms allows for stepwise functionalization to create precisely substituted aromatic monomers that can be incorporated into conjugated polymers, liquid crystals, or organic semiconductors . This compound's utility in material science applications stems directly from the orthogonal reactivity profile that enables the systematic introduction of electronic and steric modifications to the aromatic core [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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